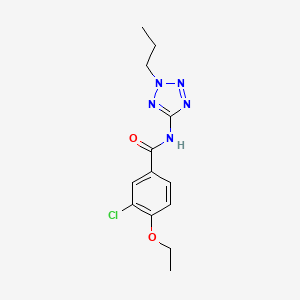
3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Descripción general
Descripción
3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as CPETB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPETB belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been found to interact with various proteins, including tubulin and heat shock protein 90 (HSP90), which are involved in cell proliferation and survival.
Biochemical and physiological effects:
3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell cycle progression. 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HSP90, which are involved in DNA replication and protein folding, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its wide range of biological activities, which make it a promising candidate for drug development. 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the development of 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the elucidation of the exact mechanism of action of 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide in vivo, which could pave the way for its clinical use in the future.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various areas of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In cardiovascular diseases, 3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to have vasodilatory effects, which could potentially be useful in the treatment of hypertension.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-(2-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2/c1-3-7-19-17-13(16-18-19)15-12(20)9-5-6-11(21-4-2)10(14)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQPBJFNHKZCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-2-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068561.png)
![N,N'-bis(2-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4068564.png)
![methyl (4-{5-[(benzylamino)carbonyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl}-2-bromo-6-methoxyphenoxy)acetate](/img/structure/B4068569.png)
![4-(5-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4068583.png)
![1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B4068589.png)
![N-[3-(2,3-dimethyl-4-oxo-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepin-7-yl)-3-oxopropyl]-4-methylbenzamide](/img/structure/B4068596.png)
![N-(sec-butyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4068600.png)
![2-methyl-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4068603.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide](/img/structure/B4068621.png)
![N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4068627.png)
![2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4068641.png)
![4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4068646.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4068653.png)
![N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4068661.png)